![molecular formula C11H15NO3 B12274696 6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B12274696.png)
6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone derivative.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
Pharmacological Applications
-
Psychoactive Effects :
- As a derivative of methylenedioxyphenethylamine, this compound exhibits psychoactive properties that may influence neurotransmitter systems, particularly related to serotonin and dopamine pathways. Research indicates its potential as an antidepressant or anxiolytic agent due to its interaction with dopamine transporters, similar to other compounds in the benzodiazepine family .
- Designer Drug Market :
Synthesis and Organic Chemistry Applications
- Synthetic Intermediates :
- Hair Coloring Agents :
Case Study 1: Antidepressant Activity
A study focused on the docking interactions of similar compounds with dopamine transporters revealed that derivatives like this compound could exhibit significant binding affinities, suggesting potential therapeutic effects in treating depression. The study highlighted the importance of molecular interactions at specific amino acid sites within the transporter protein, indicating promising avenues for drug development .
Case Study 2: Toxicity Assessment
In vitro toxicity assessments have been conducted on derivatives related to this compound. Results indicated that certain analogs showed lower toxicity levels compared to established antidepressants like Nortriptyline, making them suitable candidates for further pharmacological evaluation .
Mechanism of Action
The mechanism of action of 6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release and uptake of neurotransmitters. This can lead to various physiological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ticagrelor: A platelet inhibitor used to reduce thrombotic cardiovascular events.
Benzodioxole Derivatives: Other compounds in this class with similar structures but different functional groups.
Uniqueness
6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C11H15NO3
- Molecular Weight : 209.24 g/mol
- IUPAC Name : 6-[2-(methylamino)propyl]-1,3-benzodioxol-4-ol
- CAS Number : 1823361-86-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its interactions with multiple biological targets:
The compound appears to influence neurotransmitter systems, potentially affecting the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction may lead to various physiological effects, including modulation of mood and cognitive functions .
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For instance, studies have shown that it can act as a selective inhibitor for cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes .
Neuroprotective Effects
In vitro studies suggest that this compound may have neuroprotective properties. It has been shown to promote neuronal survival in models of neurodegeneration, likely through its action on dopamine receptors .
Anticancer Activity
The compound has demonstrated potential anticancer activity in preliminary studies. For example, it was found to induce apoptosis in cancer cell lines at specific concentrations (IC50 values), suggesting a role in cancer treatment strategies .
Case Studies
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, we can look at its structure and activity profile:
Compound | Activity | Unique Features |
---|---|---|
Ticagrelor | Platelet inhibitor | Used primarily for cardiovascular events |
Other Benzodioxole Derivatives | Varying biological activities | Different functional groups lead to diverse effects |
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
6-[2-(methylamino)propyl]-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C11H15NO3/c1-7(12-2)3-8-4-9(13)11-10(5-8)14-6-15-11/h4-5,7,12-13H,3,6H2,1-2H3 |
InChI Key |
JZNYYUIEDIOJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C2C(=C1)OCO2)O)NC |
Origin of Product |
United States |
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